molecular formula C10H15NO3 B2750370 1-[2-(Prop-2-enoylamino)ethyl]cyclobutane-1-carboxylic acid CAS No. 2305448-60-4

1-[2-(Prop-2-enoylamino)ethyl]cyclobutane-1-carboxylic acid

Cat. No.: B2750370
CAS No.: 2305448-60-4
M. Wt: 197.234
InChI Key: OGIKSSIJPMMNDD-UHFFFAOYSA-N
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Description

“1-[2-(Prop-2-enoylamino)ethyl]cyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C10H15NO3. It is a derivative of cyclobutane, which is a type of cycloalkane. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring .


Synthesis Analysis

The synthesis of cyclobutane derivatives often involves the formation of the cyclobutane ring in a later step due to its high ring strain . One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation .


Molecular Structure Analysis

The molecular structure of “this compound” is based on a cyclobutane backbone, which is a four-membered ring of carbon atoms . Attached to this backbone is a prop-2-enoylaminoethyl group and a carboxylic acid group.


Chemical Reactions Analysis

Cyclobutane derivatives, such as “this compound”, can participate in a variety of chemical reactions. The chemical reactivity of cyclobutanecarboxylic acid chiefly involves the carboxyl group. It behaves like other carboxylic acids by participating in typical reactions such as acid-base neutralization, esterification, and amide formation .

Properties

IUPAC Name

1-[2-(prop-2-enoylamino)ethyl]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-2-8(12)11-7-6-10(9(13)14)4-3-5-10/h2H,1,3-7H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIKSSIJPMMNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1(CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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